Cas no 863005-80-5 (1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester)

1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester is a specialized organic compound. It features a pyrrole core, which is known for its unique electronic properties. The compound's ethyl ester functionality enhances its solubility and stability. The presence of the amino and carbonyl groups confers a range of chemical reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals.
1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester structure
863005-80-5 structure
商品名:1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester
CAS番号:863005-80-5
MF:C25H28N2O3
メガワット:404.501426696777
CID:5815585
PubChem ID:7117181

1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester
    • F0672-0108
    • ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
    • ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
    • ethyl 4-((3,3-diphenylpropyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
    • AKOS024594738
    • 863005-80-5
    • インチ: 1S/C25H28N2O3/c1-4-30-25(29)23-17(2)22(18(3)27-23)24(28)26-16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21,27H,4,15-16H2,1-3H3,(H,26,28)
    • InChIKey: IKUOEJVFMZUPLU-UHFFFAOYSA-N
    • ほほえんだ: N1C(C)=C(C(NCCC(C2=CC=CC=C2)C2=CC=CC=C2)=O)C(C)=C1C(OCC)=O

計算された属性

  • せいみつぶんしりょう: 404.20999276g/mol
  • どういたいしつりょう: 404.20999276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 537
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

  • 密度みつど: 1.147±0.06 g/cm3(Predicted)
  • ふってん: 556.7±50.0 °C(Predicted)
  • 酸性度係数(pKa): 15.13±0.50(Predicted)

1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0672-0108-5μmol
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0672-0108-4mg
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0672-0108-10mg
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0672-0108-2mg
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0672-0108-10μmol
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0672-0108-1mg
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0672-0108-2μmol
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0672-0108-3mg
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0672-0108-5mg
ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
863005-80-5 90%+
5mg
$69.0 2023-05-17

1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester 関連文献

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1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl esterに関する追加情報

1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester and Its Significance in Modern Chemical Biology

1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester, with the CAS number 863005-80-5, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This intricate molecule, characterized by its pyrrole core and elaborate functional groups, has garnered attention due to its potential applications in drug discovery and molecular recognition. The structural features of this compound, particularly the 4-[[(3,3-diphenylpropyl)amino]carbonyl] moiety and the ethyl ester at the carboxylic acid position, make it a versatile scaffold for designing novel bioactive molecules.

The pyrrole ring is a fundamental heterocyclic structure that plays a pivotal role in various biological processes and pharmaceutical applications. Pyrrole derivatives are widely recognized for their involvement in enzyme inhibition, receptor binding, and as intermediates in the synthesis of heterocyclic drugs. The presence of dimethyl groups at the 3- and 5-positions of the pyrrole ring further modulates the electronic properties and reactivity of the molecule, enhancing its utility in synthetic chemistry. The ethyl ester functionality not only provides a handle for further derivatization but also influences the solubility and metabolic stability of the compound.

In recent years, there has been a surge in research focused on developing small-molecule modulators that can interact with biological targets with high specificity. The [[(3,3-diphenylpropyl)amino]carbonyl] group is particularly noteworthy as it introduces a bulky aliphatic moiety with aromatic substitution. This structural feature can be exploited to optimize binding affinity and selectivity in drug design. The combination of these elements makes 1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester a promising candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The pyrrole core can serve as a scaffold for constructing molecules that mimic natural products or bioactive peptides. Additionally, the 4-amino carbonyl group can participate in further derivatization reactions, such as amide bond formation or condensation reactions with other heterocycles. These chemical handles are invaluable for designing molecules with tailored biological activities.

The synthesis of 1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester involves multiple steps that showcase the ingenuity of organic synthesis. Key steps include condensation reactions to form the pyrrole ring, protection-deprotection strategies to introduce functional groups selectively, and coupling reactions to attach the [[(3,3-diphenylpropyl)amino]carbonyl] moiety. Each step must be meticulously optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex molecules like this one more efficiently than ever before.

The biological activity of this compound has not yet been fully elucidated; however, preliminary studies suggest that it may exhibit properties relevant to therapeutic intervention. The structural features present in this molecule are reminiscent of known bioactive scaffolds that have shown promise in treating various diseases. For instance, pyrrole derivatives have been investigated for their potential as antiviral agents due to their ability to interfere with viral replication cycles. Similarly, compounds with bulky aliphatic groups attached to heterocyclic cores have demonstrated efficacy in modulating enzyme activity.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules before they are synthesized. Molecular docking studies can be performed using computational models to assess how this compound might interact with target proteins or enzymes. These virtual screening approaches can significantly reduce the time and resources required for experimental validation. By leveraging computational tools alongside traditional wet chemistry methods, researchers can accelerate the discovery process.

The role of 1H-Pyrrole-2-carboxylic acid, 4-[[(3,3-diphenylpropyl)amino]carbonyl]-3,5-dimethyl-, ethyl ester extends beyond its potential as an active pharmaceutical ingredient (API). It can also serve as a key intermediate in the synthesis of more complex molecules with tailored properties. For example, it could be used to generate libraries of derivatives through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD). These strategies rely on iteratively modifying small molecular fragments to improve potency and selectivity.

The development of novel synthetic routes is another area where this compound holds promise. Catalytic methods have emerged as powerful tools for constructing complex molecules efficiently. Transition metal-catalyzed reactions can be particularly useful for forming carbon-carbon bonds or introducing functional groups under mild conditions. By integrating such catalytic approaches into synthetic workflows, researchers can achieve higher yields and fewer byproducts compared to traditional methods.

The ethical considerations surrounding drug development are also relevant when exploring compounds like this one. Ensuring that synthetic pathways are sustainable and environmentally friendly is increasingly important as demand for pharmaceuticals grows globally. Green chemistry principles emphasize minimizing waste generation and using renewable resources wherever possible. These practices not only benefit the environment but also reduce costs associated with production.

In conclusion,1H-Pyrrole-2-carboxylic acid, 4-[[(3, (diphenylpropyl)amino]carbonyl]-, (dimethyl)-, ester, CAS no., continues to be an intriguing subject for research due to its structural complexity and potential biological applications. As our understanding of molecular interactions deepens through interdisciplinary collaboration between chemists, biologists, and computer scientists, compounds like this one will play an increasingly important role in advancing therapeutic strategies against various diseases worldwide.

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